molecular formula C20H20N2O3S3 B12186841 N-[2-(4-hydroxyphenyl)ethyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-[2-(4-hydroxyphenyl)ethyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B12186841
M. Wt: 432.6 g/mol
InChI Key: QFEPUYXUGOEOMN-LGMDPLHJSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group, a thiazolidinone ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thiophene derivative with a thioamide under acidic conditions to form the thiazolidinone ring.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a Friedel-Crafts acylation reaction, where the phenyl ring is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Coupling of the Two Fragments: The final step involves coupling the thiazolidinone ring with the hydroxyphenyl group through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.

    Substitution: The thiophene moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or nitric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies investigating enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism by which N-[2-(4-hydroxyphenyl)ethyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to the observed biological effects. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-hydroxyphenyl)ethyl]-4-[(5Z)-4-oxo-5-(phenylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide
  • **N-[2-(4-hydroxyphenyl)ethyl]-4-[(5Z)-4-oxo-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Uniqueness

N-[2-(4-hydroxyphenyl)ethyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide is unique due to the presence of the thiophene moiety, which imparts distinct electronic properties and reactivity compared to similar compounds with phenyl or furan groups. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics or reactivity profiles.

Properties

Molecular Formula

C20H20N2O3S3

Molecular Weight

432.6 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide

InChI

InChI=1S/C20H20N2O3S3/c23-15-7-5-14(6-8-15)9-10-21-18(24)4-1-11-22-19(25)17(28-20(22)26)13-16-3-2-12-27-16/h2-3,5-8,12-13,23H,1,4,9-11H2,(H,21,24)/b17-13-

InChI Key

QFEPUYXUGOEOMN-LGMDPLHJSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CC=C(C=C3)O

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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